REACTION_CXSMILES
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[Cl:1][C:2]1[C:7]([F:8])=[C:6]([N+:9]([O-])=O)[C:5]([F:12])=[C:4]([Cl:13])[C:3]=1[OH:14].[H][H]>CO.[Ni]>[Cl:1][C:2]1[C:7]([F:8])=[C:6]([NH2:9])[C:5]([F:12])=[C:4]([Cl:13])[C:3]=1[OH:14]
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Name
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|
Quantity
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18 g
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Type
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reactant
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Smiles
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ClC1=C(C(=C(C(=C1F)[N+](=O)[O-])F)Cl)O
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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1.5 g
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Type
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catalyst
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Smiles
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[Ni]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After filtration
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Name
|
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Type
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|
Smiles
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ClC1=C(C(=C(C(=C1F)N)F)Cl)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |